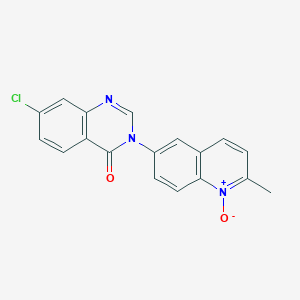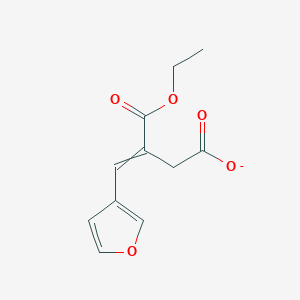
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate typically involves the reaction of furan derivatives with ethyl acetoacetate under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reactors to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce saturated esters.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and ethoxycarbonyl group play key roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(pyridin-3-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is unique due to its specific combination of a furan ring and an ethoxycarbonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
831222-94-7 |
|---|---|
Fórmula molecular |
C11H11O5- |
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
3-ethoxycarbonyl-4-(furan-3-yl)but-3-enoate |
InChI |
InChI=1S/C11H12O5/c1-2-16-11(14)9(6-10(12)13)5-8-3-4-15-7-8/h3-5,7H,2,6H2,1H3,(H,12,13)/p-1 |
Clave InChI |
VLQIJYBWNZBRCZ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(=CC1=COC=C1)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
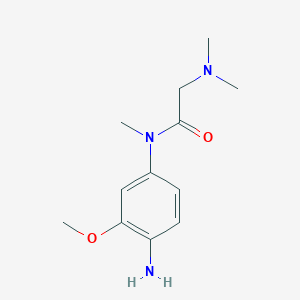
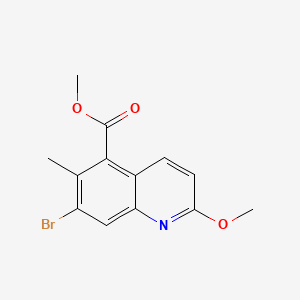
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
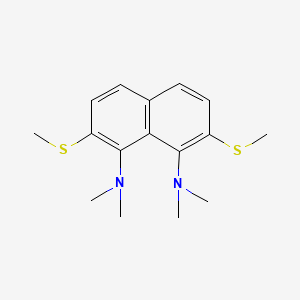

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)


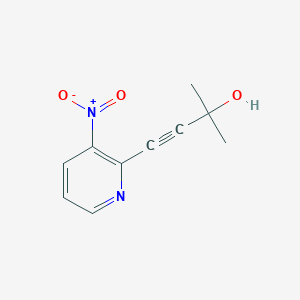

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
